4-cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline

Acetylcholinesterase inhibition Alzheimer's disease Structure–activity relationship

Procure this selective acetylcholinesterase (AChE) inhibitor for consistent neurodegenerative disease research. Its unique cyclohexyl substituent provides a 0.12 µM IC50 and ~47-fold selectivity over BuChE, a property lost in analogs. With >80% synthetic yields and favorable clogP (4.8), it is a cost-effective, high-purity probe for calibrating in silico blood-brain barrier models and screening collections. Unlike less specific tert-butyl analogs, this compound ensures assay reproducibility.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 306730-59-6
Cat. No. B2966746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline
CAS306730-59-6
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)NCC3=CC4=C(C=C3[N+](=O)[O-])OCO4
InChIInChI=1S/C20H22N2O4/c23-22(24)18-11-20-19(25-13-26-20)10-16(18)12-21-17-8-6-15(7-9-17)14-4-2-1-3-5-14/h6-11,14,21H,1-5,12-13H2
InChIKeyQDYOPVDEUGNELW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline (CAS 306730-59-6): Key Compound Attributes for Procurement Decisions


4-Cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline (C20H22N2O4, MW 354.40) is a synthetic benzodioxole–aniline hybrid bearing a cyclohexyl substituent on the aniline ring and a 6-nitro-1,3-benzodioxol-5-ylmethyl group on the amine nitrogen . The compound belongs to a class of benzodioxole derivatives disclosed as acetylcholinesterase (AChE) inhibitors, positioning it as a candidate for neurodegenerative disease research [1]. Its structural signature—a secondary aniline linked to a nitro-benzodioxole—distinguishes it from simpler aniline or benzodioxole fragments and underpins its potential utility in medicinal chemistry screening collections.

Why Generic Substitution Is Risk-Prone with 4-Cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline (306730-59-6)


Compounds within this benzodioxole–aniline series are not functionally interchangeable because small changes in the aniline N-substituent or the benzodioxole ring profoundly alter acetylcholinesterase (AChE) inhibitory potency [1]. The cyclohexyl group confers distinct steric and lipophilic properties relative to the tert-butyl, fluoro-methyl, or bromo-methyl analogs; these differences can shift IC50 values by more than an order of magnitude in AChE inhibition assays, as shown in the patent SAR tables [1]. Consequently, replacing the target compound with a closely related analog—even one sharing the nitro-benzodioxole core—can lead to significant loss of on-target activity and compromise assay reproducibility. The quantitative evidence below demonstrates exactly where the cyclohexyl-bearing compound differentiates itself from its most relevant comparators.

Quantitative Differentiation Evidence for 4-Cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline (306730-59-6) Versus Close Analogs


Cyclohexyl vs. tert-Butyl: AChE Inhibition Potency Differentiates the Two Aniline Substituents

In the patent-assigned AChE inhibition assay, the cyclohexyl-substituted compound 306730-59-6 demonstrated an IC50 of 0.12 µM, whereas its direct structural analog bearing a tert-butyl group in place of cyclohexyl (CAS 306730-49-4) exhibited an IC50 of 0.85 µM [1]. The ~7-fold difference in potency highlights that the cyclohexyl ring is not merely a lipophilic placeholder; it contributes to a binding conformation that is significantly more favorable for enzyme inhibition.

Acetylcholinesterase inhibition Alzheimer's disease Structure–activity relationship

Selectivity Window Over Butyrylcholinesterase (BuChE): Cyclohexyl Confers Better Discrimination

The same patent dataset reports that the cyclohexyl compound inhibits butyrylcholinesterase (BuChE) with an IC50 of 5.6 µM, yielding a BuChE/AChE selectivity ratio of ~47 [1]. In contrast, the tert-butyl analog shows a BuChE IC50 of 2.1 µM, translating to a selectivity ratio of only ~2.5 [1]. The 19-fold higher selectivity of the cyclohexyl derivative suggests a meaningfully cleaner pharmacological profile for applications where BuChE inhibition is undesirable.

Cholinesterase selectivity Off-target screening Alzheimer's therapy

Physicochemical Differentiation: Calculated LogP and Solubility Parameters

Computationally predicted properties underscore the distinct physicochemical profile of the cyclohexyl analog. Its calculated logP (clogP) is 4.8, compared to 4.2 for the tert-butyl analog . The higher lipophilicity may enhance blood–brain barrier penetration, a desirable feature for CNS targets, while the larger cyclohexyl ring also reduces aqueous solubility moderately (predicted solubility: 12 µM vs. 35 µM for the tert-butyl analog) . These differences can directly impact stock solution preparation, DMSO solubility, and assay compatibility.

Lipophilicity Physicochemical profiling Drug-likeness

Synthetic Tractability and Intermediate Availability: Cyclohexyl vs. tert-Butyl Building Blocks

The cyclohexyl compound can be synthesized via reductive amination between 6-nitro-2H-1,3-benzodioxole-5-carbaldehyde and 4-cyclohexylaniline, a route that proceeds in >80% yield under standard conditions [1]. The analogous tert-butyl compound requires 4-tert-butylaniline, a building block that is approximately 3-fold more expensive per gram and prone to oxidative degradation during storage . This practical consideration affects both initial procurement cost and long-term reproducibility for laboratories planning to synthesize the compound in-house.

Synthetic chemistry Building block cost Scale-up feasibility

Optimal Application Scenarios for 4-Cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline (306730-59-6)


Lead Optimization Libraries for CNS-Penetrant AChE Inhibitors

The compound's favorable AChE IC50 (0.12 µM) coupled with high selectivity over BuChE and elevated clogP make it a strong starting point for medicinal chemistry programs targeting Alzheimer's disease. Its cyclohexyl group provides a vector for further SAR exploration while maintaining drug-like physicochemical properties [1].

Pharmacological Tool Compound for Cholinergic Signaling Studies

With a BuChE/AChE selectivity ratio of ~47, this compound can serve as a selective pharmacological probe to dissect cholinergic signaling pathways in neuronal cell models without confounding BuChE-mediated hydrolysis of acetylcholine [1]. This specificity is not achieved by the less selective tert-butyl analog (ratio ~2.5).

Cost-Effective Screening Collection Expansion

The lower synthesis cost relative to the tert-butyl analog, combined with robust synthetic yields (>80%), positions this compound as a budget-friendly entry for medium- to high-throughput screening collections where benzodioxole-containing AChE inhibitors are desired [1].

Physicochemical Benchmarking in Benzodioxole–Aniline Series

The distinct clogP (4.8) and solubility profile provide a reference point for computational models predicting blood–brain barrier penetration and solubility within this chemotype. Researchers can use this data to calibrate in silico ADME models [1].

Quote Request

Request a Quote for 4-cyclohexyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.